molecular formula C13H17NO B12568078 (2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol CAS No. 486998-78-1

(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol

Cat. No.: B12568078
CAS No.: 486998-78-1
M. Wt: 203.28 g/mol
InChI Key: HUYGAFLNXQKGDX-LLVKDONJSA-N
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Description

(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol is a chiral compound with a unique structure that combines an indene moiety with an amino alcohol. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol typically involves the condensation of (2,3-dihydro-1H-inden-1-ylidene)amine with ®-2-amino-1-butanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of fine chemicals and as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of (2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol: The enantiomer of the compound, which may have different biological activities.

    (2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]propan-1-ol: A similar compound with a shorter carbon chain.

    (2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]pentan-1-ol: A similar compound with a longer carbon chain.

Uniqueness

(2R)-2-[(E)-(2,3-Dihydro-1H-inden-1-ylidene)amino]butan-1-ol is unique due to its specific chiral center and the presence of both an indene moiety and an amino alcohol group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

486998-78-1

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(2R)-2-(2,3-dihydroinden-1-ylideneamino)butan-1-ol

InChI

InChI=1S/C13H17NO/c1-2-11(9-15)14-13-8-7-10-5-3-4-6-12(10)13/h3-6,11,15H,2,7-9H2,1H3/t11-/m1/s1

InChI Key

HUYGAFLNXQKGDX-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CO)N=C1CCC2=CC=CC=C21

Canonical SMILES

CCC(CO)N=C1CCC2=CC=CC=C21

Origin of Product

United States

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